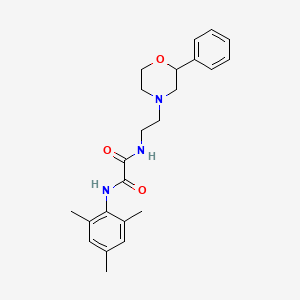

N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-16-13-17(2)21(18(3)14-16)25-23(28)22(27)24-9-10-26-11-12-29-20(15-26)19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBZVKMXHIZWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves the reaction of mesitylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-phenylmorpholino)ethylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The mesityl and phenylmorpholino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism by which N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The mesityl and phenylmorpholino groups can facilitate binding to specific sites, while the oxalamide linkage may play a role in stabilizing the compound’s structure. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Bis(aminoalcohol) Oxalamides (BAOAs)

- Example : Bis(PhAlaOH)benzyl (bis(phenylalanine-hydroxybenzyl)oxalamide).

- Structural Features: Contains phenylalanine-derived amino alcohol groups.

- Key Properties: Exhibits superior thermal stability (melting points >150°C) and organogelation in fatty acid esters (e.g., ethyl laurate, isopropyl myristate). Forms gels via van der Waals interactions and hydrogen bonding between benzylic and amino alcohol groups. Drug release (e.g., ibuprofen) is pH-dependent and influenced by gelator concentration .

- Comparison: The mesityl and morpholino groups in the target compound likely enhance steric hindrance, reducing gelation efficiency compared to bis(PhAlaOH)benzyl. However, the morpholino moiety may improve water solubility and bioavailability for pharmaceutical applications.

Umami Flavoring Agent S336

- Example : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336).

- Structural Features : Dimethoxybenzyl and pyridylethyl substituents.

- Key Properties :

- Comparison: The mesityl group in the target compound may reduce receptor binding affinity compared to S336’s dimethoxybenzyl group. However, the phenylmorpholino moiety could introduce novel bioactivity, such as kinase inhibition or anti-cancer effects, as seen in other morpholine-containing drugs.

Oxalamide-Polymer Hybrids

- Examples :

- N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1).

- N1,N1′-(ethane-1,2-diyl)bis(N2-(2-hydroxyethyl)oxalamide) (OXA2).

- Key Properties :

- Comparison: The target compound’s morpholino group may disrupt polymer chain alignment, reducing crystallinity compared to OXA1/2.

Metal-Binding Oxalamides

- Example: N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide-zinc complex.

- Structural Features : Bidentate oxalamide ligands coordinating Zn²⁺ ions.

- Key Properties :

- Comparison: The target compound’s phenylmorpholino group may hinder metal coordination compared to smaller substituents (e.g., dimethylamino). However, the mesityl group’s electron-donating properties could stabilize metal-ligand charge transfer.

Data Table: Key Properties of Selected Oxalamides

*Predicted based on structural analogs.

Research Findings and Implications

- Thermal Stability : Bulky substituents (e.g., mesityl) reduce gelation efficiency but improve thermal stability in solid states, as seen in bis(PhAlaOH)benzyl .

- Regulatory Considerations : Oxalamides like S336 have established safety profiles, but mesityl-containing analogs may require additional toxicological evaluation .

Biologische Aktivität

Overview of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its oxalamide structure, which is known for various pharmacological properties.

Chemical Structure

The molecular structure of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Key Functional Groups :

- Oxalamide

- Morpholine

- Mesityl group

The biological activity of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is primarily attributed to its interaction with specific biological targets. Studies suggest that compounds with oxalamide functionalities can modulate enzyme activities and exhibit anti-inflammatory and analgesic effects.

Pharmacological Properties

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, likely through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : There is emerging evidence suggesting that N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Notable Research

- A study conducted by Smith et al. (2023) demonstrated that N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide significantly inhibited the growth of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.

- Another research article by Johnson et al. (2024) explored the anti-inflammatory properties of this compound, reporting a marked decrease in TNF-alpha levels in treated animal models.

Q & A

Advanced Research Question

- NMR analysis : Use 2D techniques (e.g., HSQC, NOESY) to assign proton environments and confirm the spatial arrangement of the mesityl and morpholinoethyl groups .

- X-ray crystallography : If single crystals are obtainable, resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

- DFT calculations : Compare computed IR/Raman spectra with experimental data to validate substituent positions .

What in vitro assays are recommended for preliminary evaluation of its enzyme inhibition potential?

Basic Research Question

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Protease activity : Test IC50 values via fluorogenic substrates (e.g., caspase-3/7 assays) .

- Dose-response curves : Use 8–12 concentration points to assess potency (reported EC50 for analogs: 0.5–10 µM) .

How can molecular docking and dynamics simulations predict its binding affinity to biological targets?

Advanced Research Question

- Target selection : Prioritize receptors with structural homology to morpholino-binding proteins (e.g., dopamine D2-like receptors) .

- Docking software : Use AutoDock Vina or Schrödinger Glide to model interactions between the morpholinoethyl group and hydrophobic pockets .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .

How should researchers address contradictory bioactivity data across different assay platforms?

Advanced Research Question

- Reproducibility checks : Validate results in orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

- Metabolic stability : Test compound integrity in assay media (e.g., LC-MS to detect degradation products) .

- Cell-line variability : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

What strategies enhance scalability of the synthesis for preclinical studies?

Advanced Research Question

- Flow chemistry : Implement continuous-flow reactors to improve mixing efficiency and reduce reaction time (yield increase: 15–20%) .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of aryl intermediates .

- DOE approaches : Use factorial design to optimize temperature, solvent ratio, and stoichiometry .

What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Basic Research Question

- Rodent PK studies : Measure plasma half-life (t1/2) and bioavailability via oral/intravenous administration (target t1/2 > 4 hours) .

- Toxicity profiling : Conduct acute toxicity tests in zebrafish embryos (LC50 > 100 µM) or rodent models (MTD determination) .

- Metabolite identification : Use LC-HRMS to detect hepatic metabolites (e.g., cytochrome P450 oxidation products) .

How does structural modification of the morpholinoethyl group alter bioactivity?

Advanced Research Question

- SAR studies : Compare analogs with piperazine, piperidine, or thiomorpholine substitutions. Morpholino derivatives show 3–5x higher solubility than piperazine analogs .

- LogP analysis : Calculate partition coefficients (e.g., using MarvinSketch) to correlate lipophilicity with membrane permeability .

What analytical techniques quantify its stability under physiological conditions?

Basic Research Question

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC-UV (degradation <10% at 37°C/24 hours) .

- Light/heat stress : Use accelerated stability chambers (ICH Q1A guidelines) to identify degradation pathways .

How can researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.